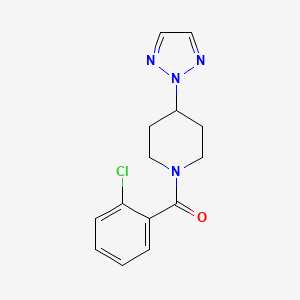
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a phenyl group . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The phenyl group is a six-membered aromatic ring with six carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The resulting product is then reacted with various substituted aromatic carboxylic acids to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectral data . The 1H NMR spectrum shows the presence of various types of hydrogen atoms, including those attached to carbon atoms in the triazole ring, the piperidine ring, and the phenyl group . The 13C NMR spectrum provides information about the carbon atoms in these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The compound is likely to be a solid at room temperature, given its complex structure . It is also likely to be soluble in polar solvents due to the presence of the polar triazole ring .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research on compounds structurally related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone" has provided insights into synthetic methodologies and the chemical properties of these molecules. For example, the synthesis of related piperidinyl methanone compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating a reasonable overall yield and showcasing the compound's synthesis versatility (Zheng Rui, 2010).
Structural and Optical Properties
The structural and optical properties of similar compounds have been studied, revealing detailed molecular structures through techniques such as X-ray diffraction. These studies provide a foundational understanding of the compound's behavior in different conditions, important for materials science and engineering applications (C. S. Karthik et al., 2021).
Antimicrobial and Antifungal Activities
Several related compounds have demonstrated antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents. The modification of these compounds can lead to the discovery of new drugs with significant biological activities (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Molecular Docking and Pharmacological Potential
Molecular docking studies of compounds structurally related to "this compound" have shed light on their potential pharmacological applications. These studies assess the interaction between the compound and various biological targets, providing insights into the design of drugs with specific actions (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Anticancer and Antituberculosis Activities
Compounds with structural similarities have been explored for their anticancer and antituberculosis activities. These studies involve the synthesis of novel derivatives and evaluation of their biological activities, highlighting the potential of such compounds in treating infectious diseases and cancer (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have shown significant antibacterial and moderate antifungal activity . This suggests that the compound may interact with the biochemical pathways of these organisms, potentially disrupting essential processes.
Pharmacokinetics
It’s worth noting that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown significant antibacterial activity and moderate antifungal activity . This suggests that the compound may have a similar effect, potentially inhibiting the growth of these organisms.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)14(20)18-9-5-11(6-10-18)19-16-7-8-17-19/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMOSYKJDYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
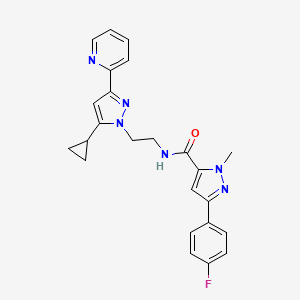
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

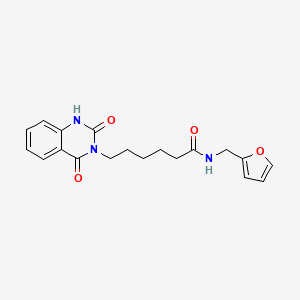

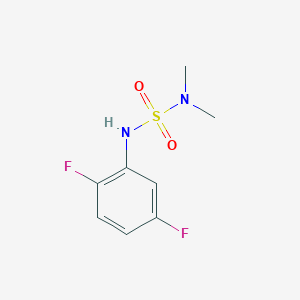
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)
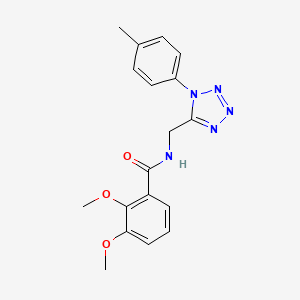

![Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate](/img/structure/B2748429.png)
![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2748434.png)

